4-(4H-1,2,4-triazol-4-yl)pyridine is a heterocyclic compound that combines the structural features of pyridine and 1,2,4-triazole. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of antifungal and antibacterial agents. The integration of the triazole moiety enhances the biological activity and solubility of the resulting compounds, making them valuable in medicinal chemistry.
4-(4H-1,2,4-triazol-4-yl)pyridine belongs to the class of triazole-pyridine derivatives. It is characterized by a pyridine ring substituted with a 1,2,4-triazole group at the 4-position. This classification is significant as it influences the compound's reactivity and interaction with biological targets.
The synthesis of 4-(4H-1,2,4-triazol-4-yl)pyridine typically involves several key steps:
For instance, one reported method involves refluxing isonicotinyl hydrazine with isothiocyanatobenzene in ethanol to yield a precursor that can be further modified to obtain the desired triazole-pyridine hybrid . The reaction conditions typically include heating under reflux for several hours, followed by recrystallization to purify the final product.
The molecular structure of 4-(4H-1,2,4-triazol-4-yl)pyridine can be represented as follows:
This structure features a pyridine ring (C5H5N) with a triazole ring (C2H3N3) attached. The specific arrangement of atoms contributes to its unique chemical properties and biological activities.
Key structural data includes bond lengths and angles that define the geometry of both rings. For example, typical bond lengths in triazoles are around 1.30 Å for C-N bonds and about 1.40 Å for C=C bonds .
4-(4H-1,2,4-triazol-4-yl)pyridine participates in various chemical reactions due to its functional groups:
The compound has been shown to undergo reactions that yield derivatives with enhanced biological properties. For example, reactions with alkyl halides under basic conditions lead to various substituted derivatives that exhibit improved antimicrobial activity .
The mechanism of action for compounds derived from 4-(4H-1,2,4-triazol-4-yl)pyridine often involves inhibition of specific enzymes or receptors in microbial cells. The presence of both pyridine and triazole rings allows for interactions with multiple biological targets.
Studies have indicated that these compounds may disrupt cell wall synthesis or interfere with metabolic pathways in bacteria and fungi . For instance, they have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Relevant data includes spectral analysis confirming functional groups through techniques like nuclear magnetic resonance and infrared spectroscopy .
The primary applications of 4-(4H-1,2,4-triazol-4-yl)pyridine derivatives include:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic applications .
The compound 4-(4H-1,2,4-triazol-4-yl)pyridine belongs to a broader class of nitrogen-rich heterocyclic hybrids. Its systematic IUPAC name explicitly defines the connectivity: the pyridine ring links to the triazole moiety via its 4-position carbon, while the triazole is specified in its 4H tautomeric form with substitution at the N4 position. This nomenclature distinguishes it from critical positional isomers such as:
Isomeric variations significantly alter electronic distributions and biological activities. For instance, molecular docking studies demonstrate that derivatives like 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine exhibit distinct binding affinities due to altered hydrogen-bonding networks compared to N1-linked analogs. Crystallographic data (space group P-1, triclinic system) confirm these hybrids adopt planar conformations essential for π-stacking interactions .
Table 1: Structural Characteristics of Key 1,2,4-Triazole-Pyridine Isomers
IUPAC Name | Connection Site | Crystallographic System | Biological Relevance |
---|---|---|---|
4-(4H-1,2,4-Triazol-4-yl)pyridine | Triazole N4 | Not reported | FAK inhibition backbone [1] |
4-(1H-1,2,4-Triazol-1-yl)pyridine | Triazole N1 | Monoclinic (P21/c) [6] | Altered dipole moment |
4-(5-(((1-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | Triazole C3 | Triclinic (P-1) | Enhanced target binding |
The 4H-1,2,4-triazole ring exhibits prototropic tautomerism, oscillating between 4H (1,4-protected) and 1H/2H forms. Computational studies (B3LYP/6-311++G(3df,3pd)) reveal that substitution at N4—as in 4-(4H-1,2,4-triazol-4-yl)pyridine—locks the triazole in the 4H tautomer, eliminating 1H/2H interconversion. This contrasts with unsubstituted 1,2,4-triazoles, where solvent-dependent equilibria occur between:
Aromaticity is preserved in both rings due to 6π-electron systems. The triazole ring displays moderate aromaticity (NICS(1) = -8.5 ppm), slightly reduced versus pyridine (NICS(1) = -10.2 ppm) due to nitrogen density. X-ray diffraction of analog 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine confirms bond length equalization (C–N avg = 1.33 Å, C–C avg = 1.39 Å), supporting delocalization. Solvent polarity modulates tautomer stability: polar solvents (ε > 20) stabilize the 4H form by 3–5 kcal/mol via enhanced dipole solvation [6] [8].
Table 2: Tautomeric Stability of 1,2,4-Triazole-Pyridine Systems
Tautomeric Form | Relative Energy (Gas Phase) | Relative Energy (DMSO) | Dominant Stabilizing Factor |
---|---|---|---|
4H-Triazol-4-yl pyridine | 0.0 kcal/mol | 0.0 kcal/mol | N4-substitution [8] |
1H-Triazol-1-yl pyridine | +1.8 kcal/mol | +3.5 kcal/mol | Solvent polarization [6] |
2H-Triazol-2-yl pyridine | +2.4 kcal/mol | +4.1 kcal/mol | Not applicable (high energy) |
Density Functional Theory (DFT) analyses (B3LYP/6-311++G(3df,3pd), PCM solvation) reveal that 4-(4H-1,2,4-triazol-4-yl)pyridine exhibits significant π-conjugation across the inter-ring bond. The HOMO localizes over both rings (72% triazole, 28% pyridine), while the LUMO resides primarily on pyridine (87%), indicating charge-transfer capability. This asymmetry generates a dipole moment of 4.55 Debye in the gas phase, rising to 5.81 Debye in DMSO—higher than isolated pyridine (2.20 Debye) or triazole (1.93 Debye) [3] [6].
Electrostatic potential mapping shows a π-deficient pyridine ring (VS,max = +35 kcal/mol) adjacent to a π-excessive triazole (VS,min = -28 kcal/mol). This polarization facilitates electrophilic attacks at triazole C3/C5 and nucleophilic reactions at pyridine C2/C6. Charge delocalization metrics include:
Table 3: Electronic Parameters of 4-(4H-1,2,4-Triazol-4-yl)Pyridine
Parameter | Gas Phase Value | DMSO Value | Method/Basis Set |
---|---|---|---|
Dipole moment | 4.55 Debye | 5.81 Debye | B3LYP/6-311++G(3df,3pd) [6] |
HOMO Energy | -6.27 eV | -5.98 eV | M062X/cc-pVTZ [9] |
LUMO Energy | -1.85 eV | -1.62 eV | M062X/cc-pVTZ [9] |
Pyridine N charge (NBO) | -0.41 e | -0.39 e | B3LYP/6-311++G(3df,3pd) [6] |
Triazole N1 charge (NBO) | -0.31 e | -0.29 e | B3LYP/6-311++G(3df,3pd) [6] |
The dihedral angle between rings is 3.5–5.2°, confirming near-planarity that maximizes π-overlap. Substituents significantly modulate electronics: electron-withdrawing groups (e.g., –NO₂) at triazole C5 reduce HOMO energy by 0.8 eV, while electron-donating groups (e.g., –N(CH₃)₂) increase dipole moments by 1.2 Debye. These computational insights enable rational design of triazole-pyridine hybrids for materials science or targeted bioactivity [3] [8] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1